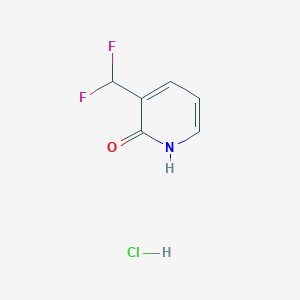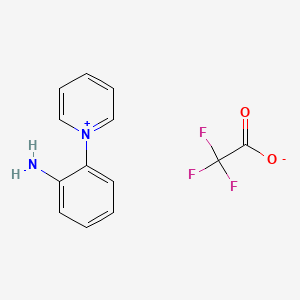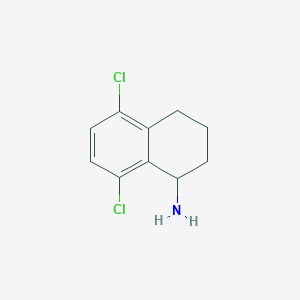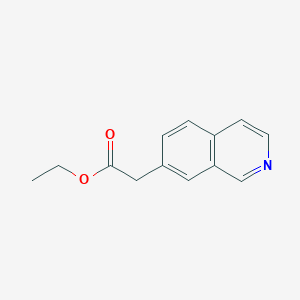
Ethyl 2-(isoquinolin-7-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(isoquinolin-7-yl)acetate: is an organic compound with the molecular formula C₁₃H₁₃NO₂. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(isoquinolin-7-yl)acetate typically involves the reaction of isoquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(isoquinolin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of isoquinoline-7-carboxylic acid.
Reduction: Formation of isoquinoline-7-ethanol.
Substitution: Formation of isoquinoline-7-yl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 2-(isoquinolin-7-yl)acetate is used as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology and Medicine: In medicinal chemistry, isoquinoline derivatives are known for their pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. This compound is studied for its potential use in drug discovery and development .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are also explored for their potential use in materials science and nanotechnology .
Mecanismo De Acción
The mechanism of action of Ethyl 2-(isoquinolin-7-yl)acetate involves its interaction with specific molecular targets in biological systems. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific structure and functional groups of the compound .
Comparación Con Compuestos Similares
Isoquinoline: The parent compound, known for its wide range of biological activities.
Quinoline: A structurally similar compound with a nitrogen atom in a different position, also known for its pharmacological properties.
Naphthalene: A non-nitrogen-containing analog with similar aromatic properties.
Uniqueness: Ethyl 2-(isoquinolin-7-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
ethyl 2-isoquinolin-7-ylacetate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)8-10-3-4-11-5-6-14-9-12(11)7-10/h3-7,9H,2,8H2,1H3 |
Clave InChI |
YSPSFIIGUGMZNB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC2=C(C=C1)C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




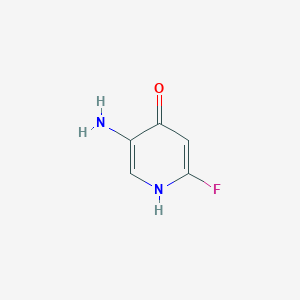
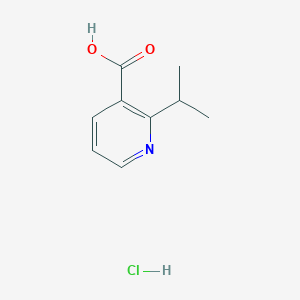
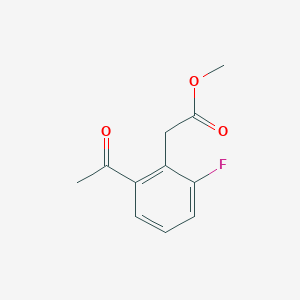
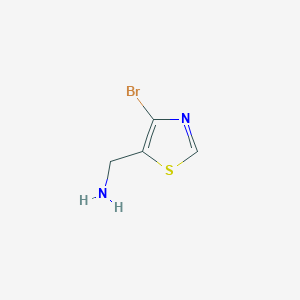



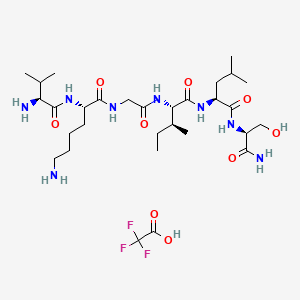
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate](/img/structure/B13657465.png)
